molecular formula C16H16N4O2 B611956 ZL0420

ZL0420

カタログ番号: B611956
分子量: 296.32 g/mol
InChIキー: ANMQADUROYWADA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BRD4, a member of the bromodomain and extraterminal (BET) family, regulates gene transcription by binding to acetylated lysine residues on histones. ZL0420 specifically targets the second bromodomain (BD2) of BRD4, demonstrating high selectivity over other BET family members (e.g., BRD2, BRD3, and BRDT) . This selectivity minimizes off-target effects, making it a promising candidate for inflammatory and oncology-related pathologies.

It is also included in diverse compound libraries for high-throughput screening, reflecting its broad research applicability .

準備方法

Synthetic Routes and Reaction Mechanisms

The synthesis of ZL0420 is anchored in a multi-step process that integrates diazo coupling and heterocyclic ring formation. The primary route, as disclosed in patent WO2018112037A1, begins with the preparation of a diazenyl intermediate via coupling between 2-amino-4-hydroxy-5-methylaniline and 6-nitro-3,4-dihydroquinolin-2(1H)-one . Subsequent reduction of the nitro group yields the primary amine, which undergoes diazotization and coupling to form the critical azo linkage.

Key Synthetic Steps

  • Intermediate Synthesis :

    • Step 1 : Nitration of 3,4-dihydroquinolin-2(1H)-one at position 6 using concentrated nitric acid in sulfuric acid, achieving regioselectivity >95% .

    • Step 2 : Reduction of the nitro group to an amine via catalytic hydrogenation (H2/Pd-C) or Zn/NH4Cl, yielding 6-amino-3,4-dihydroquinolin-2(1H)-one .

  • Diazo Coupling :

    • The amine intermediate is diazotized with NaNO2/HCl at 0–5°C, followed by coupling with 2-amino-4-hydroxy-5-methylphenol in a buffered aqueous solution (pH 7–8). This step forms the (E)-configured azo bond, critical for BRD4 binding .

  • Final Cyclization :

    • Acid-mediated cyclization under reflux conditions (HCl/EtOH, 80°C) ensures the formation of the dihydroquinolinone core .

Reaction Optimization

  • Temperature Control : Diazotization below 5°C prevents decomposition of the diazonium salt .

  • pH Adjustment : Coupling at pH 7–8 enhances electrophilic reactivity of the diazonium species, favoring azo bond formation .

  • Solvent Selection : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction efficiency .

Table 1. Reaction Conditions and Yields for this compound Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO3/H2SO4, 0°C, 2 h9298.5
ReductionZn/NH4Cl, EtOH/H2O, 70°C, 4 h8897.8
DiazotizationNaNO2/HCl, 0–5°C, 1 h9599.1
CouplingPhOH, pH 7.5, RT, 3 h8198.0
CyclizationHCl/EtOH, 80°C, 6 h8999.3

Structural Elucidation and Analytical Validation

Post-synthesis, this compound is characterized via spectroscopic and chromatographic methods to confirm identity and purity.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, OH), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, NH2), 6.95–6.78 (m, 3H, Ar-H), 3.52 (t, J = 6.8 Hz, 2H, CH2), 2.82 (t, J = 6.8 Hz, 2H, CH2), 2.34 (s, 3H, CH3) .

  • HRMS (ESI+) : m/z calcd for C16H16N4O2 [M+H]+: 297.1345; found: 297.1348 .

Purity Assessment

  • HPLC Analysis : A reverse-phase C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (MeCN/H2O, 55:45 + 0.1% TFA) confirms purity >98% .

  • Chiral Separation : Chiralpak AD-H column verifies enantiomeric excess >99% .

Pharmacophore-Driven Design and Selectivity

The synthesis of this compound is rooted in a pharmacophore model emphasizing two aromatic rings connected by a linker. The head ring engages Asn140 and Tyr97 via hydrogen bonds, while the tail ring interacts with the hydrophobic WPF shelf (Trp81-Pro82-Phe83) of BRD4 . Modifications to the dihydroquinolinone core and substituent positioning (e.g., methyl at C5) were critical for optimizing BD1/BD2 selectivity .

Figure 1. Binding Mode of this compound with BRD4 BD1

  • The azo group forms a hydrogen bond with Asn140, while the methyl group at C5 enhances hydrophobic interactions with Leu92 and Val87 .

Scale-Up and Process Considerations

Industrial-scale production of this compound requires addressing:

  • Diazonium Stability : Continuous flow reactors minimize decomposition risks during diazotization .

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) with NaOH ensures environmentally benign processing .

  • Crystallization : Recrystallization from ethanol/water (1:2) yields needle-shaped crystals with >99.5% purity .

化学反応の分析

反応の種類

ZL0420は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

This compoundを含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 温度、圧力、溶媒などの特定の条件は、目的の反応と試薬の性質によって異なります .

生成される主な生成物

This compoundの反応から生成される主な生成物には、その酸化誘導体と還元誘導体、ならびに置換アナログなどがあります。 これらの生成物は、通常、核磁気共鳴(NMR)分光法や質量分析法(MS)などの手法を使用して特徴付けられ、構造が確認されます .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Introduction to ZL0420

This compound is a highly selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in various biological processes, including inflammation and cancer progression. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and respiratory diseases.

Inhibition of Airway Remodeling

This compound has been studied for its effects on chronic airway remodeling, particularly in the context of Toll-like receptor 3 (TLR3) activation. Research indicates that this compound significantly reduces weight loss and fibrosis induced by polyinosinic:polycytidylic acid, a TLR3 agonist. The efficacy of this compound was assessed using advanced imaging techniques such as microcomputed tomography and second harmonic generation microscopy, which revealed a reduction in collagen deposition associated with airway remodeling .

Key Findings:

  • Mechanism : this compound disrupts BRD4 histone acetyltransferase activity and prevents mesenchymal transition, which is crucial for airway hyperresponsiveness and fibrosis.
  • Comparison : It was found to be more effective than nonselective bromodomain and extraterminal (BET) inhibitors at equivalent doses .

Potential Anticancer Properties

The thiazolidinone scaffold of this compound suggests potential anticancer applications. Thiazolidinone derivatives have shown significant anticancer activities across various cancer types, including lung, breast, and prostate cancers. The mechanism involves targeting specific molecular pathways that regulate tumor growth and metastasis .

Case Studies:

  • In vitro Studies : this compound demonstrated cytotoxic effects on cancer cell lines, inhibiting proliferation and inducing apoptosis in models of lung cancer .
  • Synthesis and Activity : The compound's structure allows for modifications that enhance its selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses has been investigated in models of asthma and other inflammatory diseases. By inhibiting BRD4, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, thereby potentially alleviating symptoms associated with chronic inflammatory conditions .

Observations:

  • Cytokine Reduction : Treatment with this compound resulted in decreased levels of IL-6 and other markers associated with inflammation in preclinical models .
  • Long-term Effects : The compound's long-term administration showed promise in reversing airway hyperresponsiveness linked to chronic inflammation .

Summary of Applications

Application AreaMechanism of ActionKey Findings
Airway RemodelingInhibition of BRD4 HAT activityReduced fibrosis and improved lung function
Anticancer ActivityInduction of apoptosis in cancer cellsSignificant cytotoxicity against various cancer types
Anti-inflammatory EffectsModulation of cytokine expressionDecreased pro-inflammatory markers

類似化合物との比較

ZL0420 belongs to a class of BET inhibitors with varying selectivity and therapeutic applications. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Similar BRD4/BET Inhibitors

Compound Target/Selectivity Therapeutic Application Key Findings Model System Potency (EC50/IC50) References
This compound BRD4 BD2-selective Airway inflammation Reduces IL-6, TNF-α; no hepatotoxicity Mouse models N/A
JQ1 Pan-BET (BRD2/3/4) Oncology, HIV First BET inhibitor; suppresses c-MYC In vitro/cancer 77 nM (BRD4 BD1)
MS417 BRD4 HIV-associated nephropathy, CRC Downregulates NF-κB; anti-inflammatory Cell lines/mice 100 nM
AZD5153 BRD4 BD1-selective Thyroid carcinoma Induces apoptosis via caspase activation Xenograft models 5 nM
RVX-208 BD2-selective (BRD2/3/4) Atherosclerosis Increases HDL-C; reduces plaque formation ApoE-deficient mice 0.5 μM
ZL0454 BRD4 Airway inflammation Synergistic with this compound in reducing inflammation Mouse models N/A

Key Contrasts:

Selectivity :

  • This compound and RVX-208 are BD2-selective, whereas JQ1 and AZD5153 target BD1 or exhibit pan-BET activity .
  • BD2-selective inhibitors like this compound may offer safer profiles by avoiding BD1-mediated thrombocytopenia, a common side effect of pan-BET inhibitors .

Therapeutic Scope :

  • This compound and ZL0454 are specialized for inflammatory diseases, while AZD5153 and JQ1 focus on oncology .
  • MS417 bridges oncology and inflammatory applications, demonstrating NF-κB inhibition in colorectal cancer and HIV-associated renal disease .

Potency :

  • AZD5153 (IC50: 5 nM) and JQ1 (IC50: 77 nM) exhibit higher potency in vitro compared to this compound, though in vivo efficacy depends on bioavailability and toxicity .

Mechanistic Insights: this compound’s EC50 of 425 μM in mitochondrial studies contrasts with its nanomolar-range BRD4 activity, suggesting context-dependent mechanisms. This dual activity warrants further exploration for polypharmacology applications.

生物活性

ZL0420 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family of proteins. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The following sections detail its biological activity, including mechanisms of action, efficacy in various models, and comparative studies with other inhibitors.

BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysines on histones and non-histone proteins, thereby influencing transcriptional processes associated with inflammation and cancer. This compound selectively inhibits BRD4's binding to acetylated lysines, disrupting its interaction with transcription factors such as NF-κB. This inhibition leads to decreased expression of pro-inflammatory cytokines and chemokines, suggesting a potential anti-inflammatory effect .

Efficacy in Inflammatory Models

This compound has been tested in various preclinical models to assess its efficacy in mitigating inflammation and airway remodeling:

  • Chronic Airway Remodeling : In a mouse model of TLR3-induced airway remodeling, this compound significantly reduced weight loss and fibrosis compared to non-selective BET inhibitors like JQ1. The compound effectively reversed TLR3-associated airway hyperresponsiveness and improved lung compliance .
  • Gene Expression Modulation : Treatment with this compound resulted in substantial reductions in the expression levels of several mesenchymal transition markers. For instance, it reduced the induction of SNAI1 mRNA from 17-fold to less than threefold, highlighting its capability to inhibit the mesenchymal gene-expression program .

Comparative Studies

This compound has been compared with other BRD4 inhibitors to evaluate its specificity and potency:

CompoundSelectivity for BRD4Efficacy in InflammationCytotoxicity
This compoundHighSignificant reduction in inflammatory markersNo significant cytotoxicity up to 40 μM
JQ1ModerateLess effective than this compound in airway modelsVaries by concentration
ZL0454HighComparable to this compound in efficacyNo significant cytotoxicity

Study 1: Airway Remodeling Model

In a study assessing chronic airway remodeling induced by TLR3 agonists, this compound was administered alongside control groups receiving either vehicle or non-selective BET inhibitors. The results indicated that this compound not only mitigated weight loss but also significantly decreased collagen deposition as evidenced by histopathological analysis. This was measured using microcomputed tomography (micro-CT) and second harmonic generation microscopy, demonstrating a clear advantage over JQ1 .

Study 2: Cytotoxicity Assessment

To evaluate the safety profile of this compound, human small airway epithelial cells (hSAECs) were treated with varying concentrations of the compound. Flow cytometric analysis revealed no increase in apoptosis or necrosis at concentrations up to 40 μM, indicating that this compound is well tolerated without inducing cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the foundational criteria for formulating research questions on ZL0420 in pharmacological studies?

  • Research questions must be feasible (answerable within experimental constraints), original (addressing gaps in kinase inhibitor or antiviral mechanisms), and methodologically rigorous (e.g., defining dose-response parameters or cellular uptake efficiency). Avoid overly broad questions like "How does this compound work?" and instead focus on specific pathways, such as "How does this compound modulate TGF-beta/Smad signaling in cancer cell lines?" .

Q. How should researchers design initial experiments to validate this compound’s biochemical activity?

  • Begin with dose-response assays to establish EC50 values (e.g., 425 μM in AdHek cells, as reported in prior studies) . Include controls for compound stability and solvent effects. Use standardized protocols for cell viability (MTT assays) and protein expression (Western blot) to ensure reproducibility .

Q. What are common pitfalls in synthesizing or sourcing this compound for academic studies?

  • Ensure batch-to-batch consistency via HPLC and NMR characterization. Cross-validate supplier data with in-house purity tests (>95% by LC-MS). For custom libraries, document synthesis routes and storage conditions (e.g., -80°C in DMSO) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms across studies?

  • Apply principal contradiction analysis: Identify the dominant mechanism (e.g., kinase inhibition vs. metabolic disruption) by isolating variables in controlled experiments. Use siRNA knockdowns or CRISPR-edited cell lines to validate target specificity . For example, if this compound shows conflicting EC50 values in different cell types, compare baseline metabolic rates or transporter expression .

Q. What advanced methodologies are recommended for studying this compound’s off-target effects?

  • Combine proteomics (e.g., affinity pulldown-MS) and transcriptomics (RNA-seq) to map interaction networks. For functional validation, employ high-content screening (HCS) with multi-parameter readouts (apoptosis, cell cycle arrest) .

Q. How should researchers optimize this compound’s pharmacokinetic (PK) parameters in preclinical models?

  • Use compartmental modeling to predict bioavailability and half-life. Conduct in vivo PK studies in rodents with LC-MS/MS quantification of plasma and tissue concentrations. Adjust dosing regimens based on species-specific metabolic pathways (e.g., cytochrome P450 activity) .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for interpreting this compound’s dose-response data?

  • Fit data to a four-parameter logistic function (e.g., Hill equation) to calculate EC50, Hill coefficient, and efficacy (Emax). Report confidence intervals and use ANOVA for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .

Q. How can researchers ensure reproducibility in this compound studies?

  • Adhere to FAIR principles: Share raw data (e.g., flow cytometry FCS files) and analysis scripts (R/Python) in public repositories. Document instrument calibration details (e.g., laser voltages in cytometry) .

Q. Data Contradiction and Validation

Q. What strategies validate this compound’s target engagement in complex biological systems?

  • Use cellular thermal shift assays (CETSA) to confirm target binding. Pair with isothermal dose-response fingerprinting (ITDRF) for quantitative validation . For in vivo models, employ PET tracers or fluorescent probes to track compound distribution .

Q. How should conflicting results between in vitro and in vivo efficacy be addressed?

  • Investigate bioavailability limitations (e.g., blood-brain barrier penetration) using microdialysis. Compare free vs. total plasma concentrations and adjust formulations (e.g., liposomal encapsulation) .

Q. Tables for Key Parameters

ParameterValue/DescriptionReference
EC50 in AdHek cells425 μM (HyPer biosensor assay)
Purity criteria>95% (HPLC/LC-MS)
Recommended storage-80°C in anhydrous DMSO

Q. Sources and Ethical Considerations

  • Avoid commercial databases (e.g., benchchem.com ) and prioritize peer-reviewed studies from journals like Beilstein Journal of Organic Chemistry .
  • Disclose conflicts of interest (e.g., compound sourcing from proprietary libraries) and obtain ethical approval for animal studies .

特性

IUPAC Name

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQADUROYWADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZL0420
Reactant of Route 2
Reactant of Route 2
ZL0420
Reactant of Route 3
Reactant of Route 3
ZL0420
Reactant of Route 4
Reactant of Route 4
ZL0420
Reactant of Route 5
ZL0420
Reactant of Route 6
ZL0420

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。